N,N-dimethylcyclohex-3-ene-1-carboxamide
Description
N,N-Dimethylcyclohex-3-ene-1-carboxamide (CAS 88934-87-6), systematically named N,N,1,3-tetramethylcyclohex-3-ene-1-carboxamide, is a cyclohexene derivative featuring a carboxamide group substituted with two methyl groups at the nitrogen and additional methyl groups at the 1- and 3-positions of the cyclohexene ring (Figure 1). Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.27 g/mol . The compound’s synthesis likely involves alkylation of a cyclohexene-carboxylic acid precursor, followed by amidation with dimethylamine. Evidence from related brominated analogs (e.g., 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide) suggests that methyl iodide and sodium hydride (NaH) in dimethylformamide (DMF) are key reagents for introducing methyl groups at reactive sites .
Properties
IUPAC Name |
N,N-dimethylcyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXCZWUSNQLUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylcyclohex-3-ene-1-carboxamide typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with dimethylamine under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Continuous flow methods have been explored for the efficient and scalable production of related compounds, which could be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-dimethylcyclohex-3-ene-1-amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential lead compound for drug development.
Medicine: Studied for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism by which N,N-dimethylcyclohex-3-ene-1-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by mimicking the substrate or transition state, thereby blocking the enzyme’s active site . The compound’s cyclic structure and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of N,N-dimethylcyclohex-3-ene-1-carboxamide and its analogs:
Functional Group Impact on Properties and Reactivity
- Lipophilicity : The tetramethyl substitution in the target compound likely enhances lipophilicity, making it suitable for membrane permeability studies. In contrast, the hydroxyethyl group in N-(2-hydroxyethyl)cyclohex-3-ene-1-carboxamide introduces hydrogen-bonding capacity, improving aqueous solubility .
- Reactivity : Brominated analogs (e.g., 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide) serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive C-Br bond .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
